molecular formula C10H10O B1279468 4-Cyclopropylbenzaldehyde CAS No. 20034-50-8

4-Cyclopropylbenzaldehyde

Cat. No.: B1279468
CAS No.: 20034-50-8
M. Wt: 146.19 g/mol
InChI Key: CZUQVKFJAJAHGK-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzaldehyde is an organic compound characterized by the presence of a cyclopropyl group attached to a benzaldehyde moiety. It is a colorless to light-yellow oil with a unique aromatic odor. The molecular formula of this compound is C10H10O, and it has a molecular weight of 146.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclopropylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst. This reaction typically occurs under inert conditions and at elevated temperatures to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, making this compound a valuable tool in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Uniqueness of 4-Cyclopropylbenzaldehyde: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other benzaldehyde derivatives. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQVKFJAJAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467693
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-50-8
Record name 4-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromostylene (1.83 g) in dichloromethane (5 mL) was added diethylzinc (1 mol/L, 30 mL) under an argon atmosphere at 0° C., and the mixture was stirred at the same temperature for 10 minutes. Chloroiodomethane (4.3 mL) was added to the mixture, and the mixture was warmed to room temperature and stirred for 9 days. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to give 4-cyclopropylbromobenzene. The obtained 4-cyclopropylbromobenzene was dissolved in tetrahydrofuran (25 mL) and cooled to −78° C. To the solution was added dropwise tert-butyl lithium (1.45 mol/L pentane solution, 9.4 mL) under an argon atmosphere, and the mixture was stirred at −78° C. for 30 minutes. To the reaction mixture was added a solution of N,N-dimethylformamide (1.2 mL) in tetrahydrofuran (16 mL), and the mixture was warmed to 0° C. and stirred for 1 hour. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=12/1) to give 4-cyclopropylbenzaldehyde (0.72 g).
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-cyclopropylbenzene [synthesized in analogy to a procedure described in J. Org. Chem. 1976, 41, 2262-2266] (1.58 g, 8.04 mmol) in THF at −78° C. was added n-BuLi (5.08 ml, 1.6M solution in hexane, 8.11 mmol) and the reaction mixture was stirred at −78° C. for 10 min. DMF (1.25 ml, 16.08 mmol) was then added and the reaction mixture was stirred at −78° C. for 15 min. The reaction mixture was then warmed to 0° C. slowly (over 2 h) and stirred at 0° C. for 1 h. The reaction was quenched with sat. NH4Cl (aq) solution and the aqueous phase was extracted with ether. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (1:9 diethyl ether/pentane) to give 4-cyclopropyl benzaldehyde (1.10 g, 94%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.94 (s, 1H), 7.76 (d, J=8.5 Hz, 2H), 7.19 (d, J=8.5 Hz, 2H), 1.97 (m, 1H), 1.13-1.06 (m, 2H), 0.84-0.78 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (94 g) in toluene (470 mL) were added potassium fluoride (95 g), cyclo-propylboronic acid (48 g) and bis(triphenylphosphine)-palladium (II) dichloride (3.6 g) under nitrogen atmosphere. The reaction mixture was stirred at 110° C. for 24 hr under nitrogen atmosphere. The reaction mixture was filtered using Celite. The filtrate was concentrated in vacuo to give the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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